Cas no 83261-26-1 (3-Methoxy-5-methylthiophene-2-carboxylic acid)

3-Methoxy-5-methylthiophene-2-carboxylic acid is a heterocyclic organic compound featuring a thiophene core substituted with a methoxy group at the 3-position and a methyl group at the 5-position, along with a carboxylic acid functionality at the 2-position. This structure imparts versatility in synthetic applications, particularly as a building block in pharmaceuticals, agrochemicals, and materials science. The electron-rich thiophene ring and functional group compatibility make it valuable for coupling reactions and further derivatization. Its stability under standard conditions and well-defined reactivity profile enhance its utility in precision synthesis. The compound is typically characterized by high purity, ensuring reproducibility in research and industrial processes.
3-Methoxy-5-methylthiophene-2-carboxylic acid structure
83261-26-1 structure
Product name:3-Methoxy-5-methylthiophene-2-carboxylic acid
CAS No:83261-26-1
MF:C7H8O3S
Molecular Weight:172.20162
MDL:MFCD17012773
CID:1024099
PubChem ID:13061857

3-Methoxy-5-methylthiophene-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-Methoxy-5-methylthiophene-2-carboxylic acid
    • 3-METHOXY-5-METHYL-2-THIOPHENECARBOXYLIC ACID
    • 3-methoxy-5-methyl-2-thiophenecarboxylic acid(SALTDATA: FREE)
    • 83261-26-1
    • CS-0455962
    • 3-Methoxy-5-methylthiophene-2-carboxylicacid
    • Z1192359567
    • SCHEMBL9526014
    • MFCD17012773
    • AKOS013428500
    • DTXSID80516775
    • EN300-77068
    • G21984
    • DB-331393
    • MDL: MFCD17012773
    • インチ: InChI=1S/C7H8O3S/c1-4-3-5(10-2)6(11-4)7(8)9/h3H,1-2H3,(H,8,9)
    • InChIKey: IYTOVCKSPJGCOJ-UHFFFAOYSA-N
    • SMILES: CC1=CC(=C(C(=O)O)S1)OC

計算された属性

  • 精确分子量: 172.01941529g/mol
  • 同位素质量: 172.01941529g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 160
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.8
  • トポロジー分子極性表面積: 74.8Ų

じっけんとくせい

  • 密度みつど: 1.3±0.1 g/cm3
  • ゆうかいてん: 159-161 °C
  • Boiling Point: 307.1±37.0 °C at 760 mmHg
  • フラッシュポイント: 139.5±26.5 °C
  • じょうきあつ: 0.0±0.7 mmHg at 25°C

3-Methoxy-5-methylthiophene-2-carboxylic acid Security Information

3-Methoxy-5-methylthiophene-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM199202-5g
3-methoxy-5-methylthiophene-2-carboxylic acid
83261-26-1 95%
5g
$522 2023-01-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ6806-5G
3-methoxy-5-methylthiophene-2-carboxylic acid
83261-26-1 95%
5g
¥ 3,498.00 2023-04-13
Chemenu
CM199202-10g
3-methoxy-5-methylthiophene-2-carboxylic acid
83261-26-1 95%
10g
$767 2023-01-18
Enamine
EN300-77068-0.25g
3-methoxy-5-methylthiophene-2-carboxylic acid
83261-26-1 95.0%
0.25g
$114.0 2025-02-22
Enamine
EN300-77068-2.5g
3-methoxy-5-methylthiophene-2-carboxylic acid
83261-26-1 95.0%
2.5g
$486.0 2025-02-22
Chemenu
CM199202-5g
3-methoxy-5-methylthiophene-2-carboxylic acid
83261-26-1 95%
5g
$771 2021-08-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ6806-10G
3-methoxy-5-methylthiophene-2-carboxylic acid
83261-26-1 95%
10g
¥ 5,141.00 2023-04-13
Chemenu
CM199202-1g
3-methoxy-5-methylthiophene-2-carboxylic acid
83261-26-1 95%
1g
$170 2023-01-18
Enamine
EN300-77068-10.0g
3-methoxy-5-methylthiophene-2-carboxylic acid
83261-26-1 95.0%
10.0g
$1872.0 2025-02-22
Enamine
EN300-77068-0.1g
3-methoxy-5-methylthiophene-2-carboxylic acid
83261-26-1 95.0%
0.1g
$80.0 2025-02-22

3-Methoxy-5-methylthiophene-2-carboxylic acid 関連文献

3-Methoxy-5-methylthiophene-2-carboxylic acidに関する追加情報

Introduction to 3-Methoxy-5-methylthiophene-2-carboxylic acid (CAS No. 83261-26-1) and Its Emerging Applications in Chemical Biology

3-Methoxy-5-methylthiophene-2-carboxylic acid, identified by its CAS number 83261-26-1, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the thiophene derivatives, a class of molecules known for their diverse pharmacological applications. The presence of both methoxy and methyl substituents on the thiophene ring introduces specific electronic and steric effects, making it a valuable scaffold for drug discovery and material science research.

The structural motif of 3-methoxy-5-methylthiophene-2-carboxylic acid consists of a five-membered aromatic ring containing sulfur, with substituents at the 3rd and 5th positions that modulate its reactivity and interactions with biological targets. This structural feature has been exploited in various synthetic strategies to develop novel therapeutic agents. Recent studies have highlighted its role as a precursor in the synthesis of more complex molecules, including those with potential antimicrobial and anti-inflammatory properties.

In the realm of medicinal chemistry, thiophene derivatives have been extensively studied for their ability to interact with biological macromolecules such as enzymes and receptors. The carboxylic acid group at the 2-position of the thiophene ring in 3-methoxy-5-methylthiophene-2-carboxylic acid provides a reactive site for further functionalization, enabling the attachment of pharmacophores that enhance binding affinity and selectivity. This has led to its incorporation into libraries of compounds used in high-throughput screening (HTS) campaigns to identify lead candidates for drug development.

One of the most compelling aspects of 3-methoxy-5-methylthiophene-2-carboxylic acid is its versatility in synthetic chemistry. It serves as a key intermediate in the preparation of more complex thiophene-based molecules, which have shown promise in treating various diseases. For instance, derivatives of this compound have been investigated for their potential role in modulating pathways associated with neurodegenerative disorders such as Alzheimer's disease. The methoxy and methyl groups contribute to fine-tuning the electronic properties of the molecule, allowing for precise control over its interactions with biological targets.

Recent advancements in computational chemistry have further enhanced the utility of 3-methoxy-5-methylthiophene-2-carboxylic acid. Molecular modeling studies have revealed that its structural features enable it to bind effectively to specific pockets on enzymes and receptors, suggesting its potential as an inhibitor or modulator of these targets. These insights have guided the design of novel analogs with improved pharmacokinetic profiles and reduced toxicity. The integration of machine learning algorithms has also accelerated the discovery process by predicting optimal modifications to enhance binding affinity and selectivity.

The pharmaceutical industry has taken note of these developments, leading to increased interest in 3-methoxy-5-methylthiophene-2-carboxylic acid as a building block for drug candidates. Several companies are currently exploring its applications in developing treatments for infectious diseases, cancer, and inflammatory conditions. The ability to modify its structure while maintaining key pharmacological properties makes it an attractive candidate for further optimization.

Beyond pharmaceutical applications, 3-methoxy-5-methylthiophene-2-carboxylic acid has found utility in materials science, particularly in the development of organic electronic materials. Its conjugated system and functional groups make it suitable for use in organic light-emitting diodes (OLEDs), photovoltaic cells, and sensors. Researchers are exploring ways to incorporate this compound into polymers and small molecules to enhance their electronic properties, leading to more efficient and sustainable technologies.

The environmental impact of using 3-methoxy-5-methylthiophene-2-carboxylic acid has also been considered in recent studies. Efforts are being made to develop green synthetic routes that minimize waste and reduce energy consumption. These efforts align with broader trends in sustainable chemistry, where the goal is to create products that are both effective and environmentally friendly. The development of biocatalytic methods for synthesizing this compound is one such example, demonstrating how advances in chemical biology can contribute to greener practices.

In conclusion, 3-methoxy-5-methylthiophene-2-carboxylic acid (CAS No. 83261-26-1) represents a promising compound with diverse applications across multiple disciplines. Its unique structural features make it a valuable tool for drug discovery, material science, and sustainable chemistry. As research continues to uncover new possibilities for this molecule, its significance is likely to grow further, shaping the future of chemical biology and related fields.

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Amadis Chemical Company Limited
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